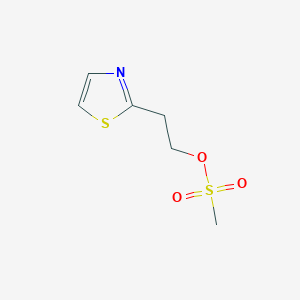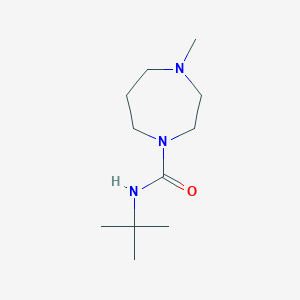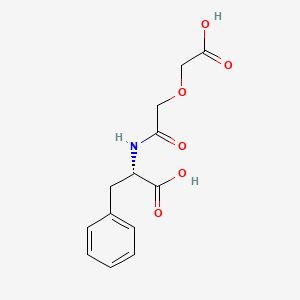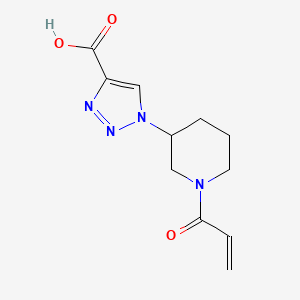
N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have a wide range of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves the reaction of 3-methoxybenzaldehyde with 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid in the presence of a coupling agent to form the intermediate N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. The intermediate is then treated with an amine to form the final product.
Starting Materials
3-methoxybenzaldehyde, 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid, coupling agent, amine
Reaction
Step 1: 3-methoxybenzaldehyde is reacted with 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide., Step 2: The intermediate is then treated with an amine, such as methylamine or ethylamine, to form the final product N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide.
Mecanismo De Acción
The mechanism of action of N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune response. By inhibiting BTK, N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may modulate the immune response and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and activation of B cells, which play a critical role in the immune response. It has also been shown to inhibit the production of cytokines, which are signaling molecules involved in the immune response. Additionally, N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its potential as an immunomodulatory agent. It may be useful in studying the immune response and the role of B cells in various diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in studying inflammatory conditions.
One limitation of using N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety and toxicity in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. One direction is to further study its mechanism of action and its potential as an immunomodulatory agent. Another direction is to study its potential use in the treatment of cancer and other inflammatory conditions. Additionally, further studies are needed to determine its safety and toxicity in vivo.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been shown to have potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. It has also been shown to have potential as an immunomodulatory agent.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-25-17-8-4-6-15(12-17)14-20-18(22)13-16-7-2-3-10-21(16)27(23,24)19-9-5-11-26-19/h4-6,8-9,11-12,16H,2-3,7,10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRFFZLBZIELIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2903483.png)


![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)




![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)


![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)